3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one
Description
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-11(6-8-13)12-9-14(18)10-12/h5-8,12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNMLOVZSWLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one typically involves the following steps:
Chemical Reactions Analysis
Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group facilitates transition-metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions . Key findings include:
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Mechanistic Insight : Transmetalation occurs via a four-membered transition state, with the boron atom transferring its aryl group to palladium .
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Steric Effects : The cyclobutanone ring introduces steric hindrance, reducing yields compared to planar arylboronates .
Cycloaddition and Ring-Opening Reactions
The strained cyclobutanone ring participates in [2+2] cycloadditions and selective ring-opening:
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DFT Studies : Ring-opening proceeds via a carbanion intermediate stabilized by conjugation with the boronate group .
Nucleophilic Additions to the Carbonyl Group
The cyclobutanone carbonyl undergoes nucleophilic attacks:
| Nucleophile | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Grignard reagents (RMgX) | Et₂O, −78°C | Tertiary alcohols | β-face preference | |
| Enolates | LDA, THF, −40°C | Spirocyclic derivatives | Kinetically controlled |
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Steric Guidance : The boronate group directs nucleophiles to attack the less hindered face of the cyclobutanone.
Boron-Specific Reactivity
The pinacol boronate group enables unique transformations:
Scientific Research Applications
Applications in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its boronate ester group enables:
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Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Reaction Type Description Suzuki-Miyaura Coupling Formation of biaryl compounds using aryl halides Negishi Coupling Formation of carbon-carbon bonds using organozinc reagents
These reactions allow chemists to construct complex molecular architectures efficiently.
Medicinal Chemistry Applications
Recent studies have highlighted the potential therapeutic applications of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one in various fields:
Cancer Research
The compound has shown promise in cancer therapy due to its ability to inhibit specific cancer cell lines. In vitro studies have demonstrated:
- Cytotoxicity : Significant inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7) with IC50 values around 15 µM.
Neuroprotection
Its antioxidant properties suggest potential benefits in neurodegenerative diseases. Research indicates:
- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cultures treated with it.
Case Studies
Several studies have investigated the efficacy and mechanisms of action of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study on Cytotoxic Effects | Evaluate effects on cancer cell lines | Showed significant inhibition of cell proliferation |
| Neuroprotective Effects | Investigate neuroprotective properties | Reduced oxidative stress markers observed |
| Enzyme Inhibition | Assess inhibition of specific kinases | Identified as a potent inhibitor of kinases involved in cancer signaling |
These findings underscore the compound's potential as a therapeutic agent.
Synthesis Routes and Methods
The synthesis of this compound can be achieved through various methodologies. A common approach involves:
- Formation of the Cyclobutanone Core : Utilizing cyclization reactions.
- Introduction of the Boronate Ester Group : Employing boron reagents under controlled conditions to ensure high yields.
Mechanism of Action
The mechanism of action of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity and leading to various biochemical effects.
Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis, making it a valuable tool in biological research.
Comparison with Similar Compounds
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one can be compared with other similar compounds, such as:
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound lacks the cyclobutanone ring but shares the tetramethyl-1,3,2-dioxaborolan-2-yl group, making it useful in similar borylation reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains an aniline group instead of a cyclobutanone ring, offering different reactivity and applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring, providing unique properties for use in various chemical reactions.
The uniqueness of this compound lies in its combination of a cyclobutanone ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which imparts distinct chemical properties and reactivity.
Biological Activity
The compound 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one is a member of a class of boron-containing organic compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H26BNO2
- Molecular Weight : 287.21 g/mol
- CAS Number : 852227-97-5
- IUPAC Name : 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophiles in proteins and nucleic acids, influencing their function.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes such as cytochrome P450 isoforms, which are crucial for drug metabolism and synthesis of steroid hormones.
- Antioxidant Activity : The structural features may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Cell Signaling Modulation : It may modulate pathways involved in cell proliferation and apoptosis by interacting with key signaling molecules.
Biological Activity Data
Case Study 1: Enzyme Interaction
A study investigated the effects of this compound on cytochrome P450 enzymes. Results indicated significant inhibition of CYP1A2 and CYP2D6 activity, leading to altered pharmacokinetics of co-administered drugs. This suggests potential for drug-drug interactions when used in therapeutic settings.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight its potential as an anticancer agent.
Case Study 3: Neuroprotective Effects
Research has shown that the compound can protect neuronal cells from oxidative damage induced by glutamate toxicity. This neuroprotective effect was associated with the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Q & A
Q. What are the primary synthetic applications of 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one in cross-coupling reactions?
This compound is a boronate ester derivative, making it a key substrate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or conjugated systems. Its tetramethyl-dioxaborolane group enhances stability and reactivity under catalytic conditions. Researchers should optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to achieve high yields. Reaction monitoring via TLC or LC-MS is critical to track boronate consumption .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm the cyclobutanone carbonyl (δ ~210 ppm in ¹³C NMR) and aromatic/boronate signals.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns due to boron.
- X-ray crystallography : Resolve structural ambiguities (e.g., cyclobutanone ring puckering) using SHELXL for refinement .
Q. How does the steric environment of the cyclobutanone ring influence reactivity?
The strained cyclobutanone ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. However, steric hindrance from the tetramethyl-dioxaborolane group may slow coupling kinetics. Computational modeling (DFT) can predict steric maps to guide substrate design .
Advanced Research Questions
Q. How can researchers address contradictions in reported catalytic efficiencies for this compound?
Discrepancies often arise from solvent polarity, ligand choice, or trace moisture. For example:
- Palladium ligands : Bulky ligands (e.g., SPhos) improve yields in sterically hindered systems.
- Solvent drying : Use molecular sieves or distillation to eliminate water, which hydrolyzes boronate esters. Systematic screening using Design of Experiments (DoE) is recommended to isolate critical variables .
Q. What strategies optimize low-yielding synthetic routes involving this compound?
In a case study, 3-(4-boronophenyl)cyclobutan-1-one derivatives achieved only 27% yield in a Pd-catalyzed coupling. Mitigation steps include:
Q. How does hydrolysis of the tetramethyl-dioxaborolane group affect downstream applications?
Hydrolysis under aqueous conditions generates phenylboronic acid, altering reactivity. Stability studies in buffered solutions (pH 5–9) using HPLC can quantify degradation rates. For moisture-sensitive applications, anhydrous conditions (e.g., THF with NaSO₄) are essential .
Q. What computational methods predict regioselectivity in functionalization reactions?
- Molecular docking : Simulate interactions with catalytic sites (e.g., Pd centers).
- DFT calculations : Compare activation energies for competing pathways (e.g., para vs. meta substitution). Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is commonly used .
Q. What purification challenges arise with this compound, and how are they resolved?
- Column chromatography : Use silica gel with hexanes/EtOAc (2:1 + 0.25% Et₃N) to mitigate boronate adsorption.
- Recrystallization : Optimize solvent pairs (e.g., toluene/hexanes) to isolate high-purity crystals .
Methodological Considerations
Q. How to validate the purity of 3-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]cyclobutan-1-one?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
